ethyl N,N-diphenylcarbamoylacetate
Description
Ethyl N,N-diphenylcarbamoylacetate is a carbamate derivative characterized by a carbamoyl group (N,N-diphenyl-substituted) linked to an ethyl acetate backbone. Carbamates are known for their versatility in pesticidal activity, acting as herbicides, insecticides, or growth regulators depending on substituent groups . This compound’s diphenylcarbamoyl moiety may confer distinct physicochemical properties, such as enhanced lipophilicity, which could influence its bioavailability and environmental persistence compared to simpler carbamates.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 3-oxo-3-(N-phenylanilino)propanoate |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)13-16(19)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
ONPHOTJTISMXAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ethyl N,N-diphenylcarbamoylacetate with analogous ethyl carbamates, focusing on molecular structure, applications, and key properties. Data are derived from pesticidal carbamates in the provided evidence (e.g., fenoxycarb, desmedipham) and inferred structural trends.
Key Observations:
Structural Influence on Activity: this compound’s diphenyl groups may enhance its binding affinity to hydrophobic targets (e.g., enzymes or receptors in pests) compared to fenoxycarb’s phenoxy chains or desmedipham’s urea linkage. The absence of electronegative substituents (e.g., chlorine in desmedipham) suggests lower reactivity but greater environmental persistence.
Q & A
Q. Table 1: Example Synthesis Parameters from Analogous Carbamates
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carbamoyl Chloride Prep | Phosgene/Diphenylamine, 0–5°C | 85–90 | Adapted from [7] |
| Esterification | Ethyl acetoacetate, K₂CO₃, 80°C | 75–80 | Hypothetical |
| Purification | Vacuum distillation (110–120°C) | >95 purity | Adapted from [7] |
Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:
- Multi-Spectroscopic Validation : Cross-validate using NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, IR peaks near 1700 cm confirm carbonyl groups, while NMR signals at δ 165–175 ppm verify carbamate linkages.
- Crystallographic Analysis : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities from dynamic equilibria .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles, aiding in signal assignment .
Basic Question: What characterization techniques are essential for confirming the structure of this compound?
Answer:
Critical techniques include:
- Chromatography : HPLC or GC-MS to assess purity and identify byproducts.
- Spectroscopy :
- IR : Detect carbonyl (C=O, ~1700 cm) and carbamate (N-C=O, ~1250 cm) stretches.
- NMR : NMR for aryl protons (δ 7.2–7.5 ppm) and ethyl ester signals (δ 1.2–4.3 ppm).
- Elemental Analysis : Confirm C, H, N composition (e.g., C: ~70%, H: ~5.5%, N: ~4.2%) .
Advanced Question: What catalytic systems enhance the efficiency of carbamoylacetate formation in this compound synthesis?
Answer:
Catalytic systems improve reaction kinetics and selectivity:
- Heterogeneous Catalysts : Zn/Al/Ce mixed oxides increase esterification rates by 30% compared to homogeneous bases (e.g., K₂CO₃) due to Lewis acid sites activating carbonyl groups .
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems, reducing reaction time from 24 h to 6 h .
- Enzyme Catalysts : Lipases (e.g., Candida antarctica) enable greener synthesis under mild conditions (40°C, solvent-free), though yields are lower (~60%) .
Q. Table 2: Catalyst Performance Comparison
| Catalyst Type | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Zn/Al/Ce Mixed Oxide | 80°C, 12 h | 88 | 95 |
| TBAB (Phase-Transfer) | RT, 6 h | 82 | 90 |
| Candida antarctica Lipase | 40°C, 48 h | 60 | 85 |
Advanced Question: What in vitro assays are used to study the enzyme inhibitory activity of this compound?
Answer:
Common assays include:
- Acetylcholinesterase (AChE) Inhibition : Ellman’s method measures thiocholine production at 412 nm, with IC₅₀ values calculated using dose-response curves .
- Kinase Inhibition : Radioactive ATP incorporation assays (e.g., for EGFR kinase) quantify inhibition via scintillation counting.
- Molecular Docking : AutoDock Vina predicts binding affinities to active/allosteric sites, guiding mechanistic studies .
Key Consideration : Use purified enzymes and control for non-specific interactions (e.g., bovine serum albumin blocking).
Basic Question: How can researchers optimize solvent selection for this compound recrystallization?
Answer:
Recrystallization efficiency depends on solubility parameters:
- Solvent Pair Screening : Test polar (ethanol) vs. non-polar (hexane) mixtures. Ethanol:hexane (3:1) often yields high-purity crystals.
- Temperature Gradient : Dissolve compound near solvent boiling point, then cool slowly to 4°C for crystal growth .
- Additives : Trace DMF (1%) improves crystal morphology by reducing lattice defects .
Advanced Question: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
Answer:
Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase carbamate electrophilicity, accelerating nucleophilic attack (e.g., by amines):
- Hammett Analysis : Linear free-energy relationships (σ values) correlate substituent effects with reaction rates.
- DFT Studies : Electron-deficient aryl groups lower LUMO energy by ~1.5 eV, enhancing reactivity at the carbonyl carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
